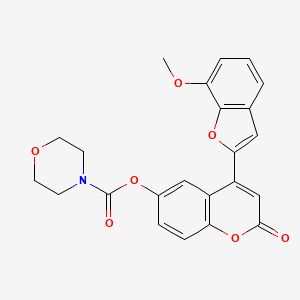

4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Description

This compound features a coumarin (2H-chromen-2-one) core substituted at the 6-position with a morpholine-4-carboxylate ester and at the 4-position with a 7-methoxybenzofuran moiety. Its molecular formula is C24H21NO7 (molecular weight: 435.4 g/mol), as inferred from a closely related analog . The morpholine carboxylate ester contributes to polarity and solubility, distinguishing it from simpler esters.

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO7/c1-27-19-4-2-3-14-11-20(31-22(14)19)17-13-21(25)30-18-6-5-15(12-16(17)18)29-23(26)24-7-9-28-10-8-24/h2-6,11-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKDDUPWRPSMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound belonging to the chromone derivatives class, recognized for its diverse biological activities. Its unique structural features, which include a benzofuran moiety and a chromenone core, enhance its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and herbicidal properties.

Molecular Formula: C23H19NO7

Molecular Weight: 421.4 g/mol

CAS Number: 898406-16-1

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound's benzofuran and chromenone moieties can engage in hydrogen bonding, π-stacking, and hydrophobic interactions with enzymes and receptors. These interactions may modulate the activity of target proteins, influencing pathways related to viral replication and antimicrobial activity.

Antiviral Activity

Research indicates that this compound exhibits moderate antiviral properties. A notable study published in 2012 demonstrated its effectiveness against herpes simplex virus type 1 (HSV-1), showing moderate antiviral activity while exhibiting minimal effects against influenza A virus (H1N1) . Further investigations are necessary to elucidate the exact mechanisms underlying its antiviral effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Chromone derivatives are known to inhibit cytochrome P450 enzymes and induce lipid peroxidation in cancer cells, leading to apoptosis . Preliminary findings suggest that this compound may interact with cellular signaling pathways involved in cancer progression.

Herbicidal Activity

Limited research has also investigated the herbicidal properties of this compound. Studies indicate moderate effectiveness against specific weed species, suggesting its potential application in agricultural settings . The compound's structural characteristics contribute to its herbicidal activity, although further studies are needed to optimize its efficacy and safety.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy Against HSV-1

In a study conducted by researchers at a prominent university, the antiviral efficacy of this compound was assessed using plaque reduction assays. The results indicated that the compound significantly reduced viral plaque formation at specific concentrations, suggesting its potential as a therapeutic agent against HSV infections.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.